3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound that contains a cyano group and a carboxylic acid group attached to a biphenyl structure .
Synthesis Analysis
The synthesis of 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid can involve several methods. One approach involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the cyanoacetylation of amines .Chemical Reactions Analysis
The chemical reactions involving 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid can include the Suzuki–Miyaura coupling and cyanoacetylation of amines . These reactions can be used to form carbon–carbon bonds and to obtain biologically active novel heterocyclic moieties .Scientific Research Applications
Photoreactive Compounds
Studies on biphenylenes, including those with cyano and carboxylic acid functionalities, have explored their synthesis and photoreactivity. For example, the synthesis of cyclobuta[b]biphenylene-1-carboxylic acid involved photochemical ring contraction, highlighting the structural strain and potential for photoreactive applications in materials science or as intermediates in organic synthesis (Buckland & Mcomie, 1977).
Langmuir Monolayers
Research on polyphenylene carboxylic acids, including those with cyano groups, has focused on their behavior at the air-water interface, forming Langmuir monolayers. These studies are essential for understanding the surface properties of these compounds, which could have implications in coatings, sensors, or nanotechnology applications (Czapkiewicz et al., 1998).
Synthetic Methodologies
Research on biphenyl carboxylic acid derivatives often involves developing new synthetic routes or methodologies. For instance, the synthesis of various biphenyl-3-carboxylic acid derivatives using ethoxymethylenemalononitrile highlights innovative approaches to constructing complex organic molecules. Such methodologies are crucial for advancing organic synthesis, potentially leading to new drugs, materials, or chemical tools (Schmidt & Kores, 1988).
Organotin Chemistry
The study of organotin(IV) complexes with derivatives of biphenyl carboxylic acids, including those with cyano and hydroxy groups, extends to the synthesis, characterization, and biological activity assessments. These complexes are investigated for their potential applications in materials science, catalysis, and biomedicine, demonstrating the versatile roles of organometallic compounds in research (Ahmad et al., 2002).
Heterocyclic Chemistry
The synthesis and investigation of heterocyclic compounds derived from carboxamide and cyano groups, such as the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, are vital for developing new pharmaceuticals, agrochemicals, and organic materials. These studies contribute to the broader field of heterocyclic chemistry, which is central to discovering novel compounds with unique properties (Ahmed, 2007).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is related to its role as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s boron moiety interacts with a palladium catalyst in the SM coupling process .
Mode of Action
In the SM coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s action affects the biochemical pathway of carbon–carbon bond formation via the SM coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including biologically active molecules .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of organic compounds, including those with potential biological activity .
Properties
IUPAC Name |
3-(3-cyanophenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOFVXTZGJGLES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948209 | |
Record name | 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253678-93-2 | |
Record name | 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 253678-93-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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